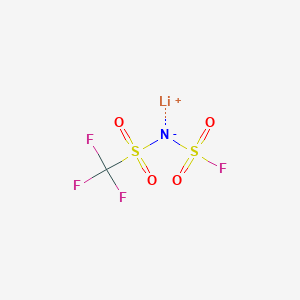

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

Description

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide (LiFTFSI) is an organic lithium salt with the molecular formula CF₄LiNO₄S₂ and a molecular weight of 237.08 g/mol . Structurally, it features an asymmetric anion combining fluorosulfonyl (SO₂F) and trifluoromethanesulfonyl (SO₂CF₃) groups. This asymmetry distinguishes it from symmetric imide salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(fluorosulfonyl)imide (LiFSI). LiFTFSI is used in advanced battery electrolytes due to its thermal stability (melting point: 100°C) and compatibility with high-voltage systems. However, it is classified as hazardous (H314: causes severe skin burns and eye damage) and requires careful handling .

Properties

IUPAC Name |

lithium;fluorosulfonyl(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF4NO4S2.Li/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRAMZRKLHPLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF4LiNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192998-62-2 | |

| Record name | Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of lithium bis(fluorosulfonyl)imide with trifluoromethyl lithium in an ether solution. The process begins by cooling an ethyl lithium n-butyl ether solution to -70 to -50°C and introducing trifluoromethane gas. The reaction temperature is maintained between -70 to -50°C, and the gas flow is adjusted accordingly. After the reaction, the solution is combined with lithium bis(fluorosulfonyl)imide in n-butyl ether, and the mixture is allowed to react at -30 to 0°C. The resulting product is then filtered, concentrated, and evaporated to dryness to obtain Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide .

Industrial Production Methods

Industrial production methods for Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically stored in inert gas environments to prevent decomposition due to moisture .

Chemical Reactions Analysis

Synthetic Reactions

LiFTFSI is synthesized via a two-step reaction under controlled conditions ( ):

Reaction Pathway:

-

Trifluoromethyl Lithium Formation

-

Conditions : Nonpolar solvent (e.g., toluene or diethyl ether), -70°C to -50°C, 3–9 hours.

-

Yield : >90% with optimized gas flow rates.

-

-

Imide Formation

-

Conditions : -30°C to 0°C, 3–5 hours, molar ratio (CF₃Li:LiFSA = 2.1–2.5:1).

-

Product Isolation : Evaporation under reduced pressure followed by vacuum drying.

-

Key Industrial Advantages ( ):

-

Scalable one-pot synthesis with reduced separation complexity.

-

Avoids corrosive intermediates, enhancing process safety.

Decomposition Reactions

LiFTFSI undergoes thermal and electrochemical decomposition under extreme conditions:

Stability Enhancements :

-

Ionic liquid electrolytes incorporating LiFTFSI show reduced decomposition rates at high Li⁺ concentrations (3.4 M) due to aggregated ion structures .

Coordination and Solvation Chemistry

LiFTFSI’s anion flexibility enables unique solvation behaviors in electrolytes:

-

Low Li⁺ Concentration (<2.0 M) : Forms mononuclear [Li(FSA)₃]²⁻ complexes with mixed monodentate/bidentate coordination.

-

High Li⁺ Concentration (3.4 M) : Aggregates into ordered Li⁺-FSA networks.

Vibrational Spectroscopy Data ( ):

| Vibration Mode | Wavenumber (cm⁻¹) | Sensitivity |

|---|---|---|

| S–N–S asymmetric stretch | 730–745 | Ionic interactions with Li⁺ |

| CF₃ symmetric deformation | 515–525 | Solvent polarity dependence |

Electrochemical Reactions

In lithium-ion batteries, LiFTFSI participates in:

-

Activation Energy (Eₐ) : 10 kJ·mol⁻¹ lower in low Li⁺ concentration electrolytes (2.0 M) due to facile FSA desolvation.

Solid-Electrolyte Interphase (SEI) Formation :

Substitution and Elimination Reactions

LiFTFSI reacts with nucleophiles and under dehydrating conditions:

Comparative Reactivity

LiFTFSI vs. analogous salts:

Scientific Research Applications

Lithium-Ion Batteries

LiFSI is primarily used as an electrolyte additive in lithium-ion batteries. Its high ionic conductivity enhances battery performance by improving the transport of lithium ions.

- Performance Enhancement : Studies have shown that the inclusion of LiFSI can significantly increase the rate capability and capacity retention of lithium-ion batteries compared to traditional electrolytes like lithium hexafluorophosphate (LiPF₆) .

Solid-State Batteries

In solid-state battery applications, LiFSI serves as a critical component in enhancing the ionic conductivity of polymer electrolytes, such as polyethylene oxide (PEO). This improvement is crucial for the efficient transport of lithium ions within solid-state systems.

- Case Study : A study demonstrated that incorporating LiFSI into PEO-based electrolytes resulted in a notable increase in ionic conductivity, facilitating better battery performance under various operational conditions .

Catalysis

LiFSI is utilized in catalysis, particularly in the preparation of rare-earth Lewis acid catalysts. These catalysts are essential in various organic synthesis reactions, improving reaction rates and yields.

- Research Findings : Research has indicated that LiFSI acts as a co-catalyst in reactions involving Lewis acids, enhancing their catalytic efficiency .

Material Science

LiFSI is also applied in the development of advanced materials, including perovskite solar cells. It functions as an additive to improve charge carrier transport and stability within these materials.

- Application Example : In perovskite solar cells, LiFSI has been shown to enhance the efficiency and stability of the devices, contributing to their commercial viability .

Biochemical Applications

While primarily known for its applications in energy storage and materials science, LiFSI also exhibits biochemical properties that may influence cellular processes:

- Cellular Effects : LiFSI can modulate signaling pathways and gene expression by interacting with various enzymes and proteins within cells .

- Dosage Effects : Research indicates that varying dosages can lead to different cellular outcomes, from beneficial effects at lower doses to potential toxicity at higher concentrations .

Mechanism of Action

The mechanism of action of Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide in lithium-ion batteries involves its ability to enhance ionic conductivity. The compound dissociates in the electrolyte solution, providing lithium ions that facilitate the transport of charge within the battery. This improves the overall efficiency and performance of the battery. Additionally, it helps stabilize the cathode-electrolyte interface, reducing side reactions and enhancing battery longevity .

Comparison with Similar Compounds

Comparison with Similar Lithium Salts

Structural and Basic Properties

Key Observations :

Electrochemical and Physicochemical Performance

Ionic Conductivity and Viscosity

- LiTFSI : Exhibits moderate ionic conductivity (~1–3 mS/cm) but high viscosity in organic solvents, especially at elevated concentrations. In sulfolane, viscosity increases exponentially above 1.5 M, reducing conductivity .

- LiFSI : Higher conductivity than LiTFSI in ether-based solvents (e.g., DME/DOL) due to better dissociation and lower viscosity. At 1 M in DME, conductivity reaches ~10 mS/cm .

- LiFTFSI: Limited direct data, but its asymmetric structure likely balances conductivity and viscosity. Similar salts with asymmetric anions (e.g., [FTFSI]⁻) show improved fluidity in ionic liquid mixtures .

Electrochemical Stability

- LiTFSI : Stable up to 4.5 V vs. Li/Li⁺ , making it suitable for high-voltage cathodes like NMC and LiCoO₂. However, it corrodes aluminum current collectors above 3.8 V .

- LiFSI : Comparable stability (~4.5 V) but worse aluminum corrosion issues. Additives (e.g., LiBOB) or dual-salt systems (LiFSI + LiTFSI) mitigate this .

- LiFTFSI : Likely similar stability to LiTFSI, though corrosion behavior is unconfirmed. Asymmetric anions may improve passivation .

Solubility and Compatibility

- LiTFSI : Highly soluble in carbonates (EC/DMC) and sulfolane but struggles in low-polarity solvents .

- LiFSI : Superior solubility in ethers (e.g., DOL, DME), enabling high-concentration electrolytes (>3 M) for lithium-metal batteries .

- LiFTFSI : Expected to have intermediate solubility due to balanced hydrophobicity from CF₃ and F groups .

Lithium-Ion Batteries (LIBs)

- LiTFSI : Preferred for solid-state and high-temperature LIBs due to thermal stability. Used in PEO-based polymer electrolytes .

- LiFSI : Enhances rate capability in liquid electrolytes but requires corrosion inhibitors. Dominates in lithium-metal and Li-S batteries .

- LiFTFSI : Emerging in "solvent-in-salt" systems for improved safety and stability. Synergizes with ionic liquids (e.g., Pyr13TFSI/FSI) for low-temperature operation .

Lithium-Metal Batteries

Challenges and Mitigation Strategies

Biological Activity

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide, commonly referred to as LiTFSI, is a lithium salt that has garnered attention for its diverse applications in both electrochemistry and biological systems. This article explores the biological activity of LiTFSI, detailing its biochemical interactions, cellular effects, toxicity studies, and implications in therapeutic contexts.

Chemical Structure and Properties

LiTFSI consists of a lithium cation paired with a bistriflimide anion. Its unique molecular structure contributes to its high ionic conductivity and solubility in various solvents, making it a valuable compound in both battery technology and biological research.

Target of Action

LiTFSI acts primarily as a source of lithium ions, which are crucial for various biochemical processes. In the context of biological activity, lithium ions are known to influence several signaling pathways and cellular functions.

Biochemical Pathways

- Enzyme Interaction : LiTFSI interacts with enzymes involved in metabolic pathways, potentially altering their activity through binding at active sites or inducing conformational changes. This modulation can affect metabolic flux and energy production within cells.

- Cell Signaling : The compound influences cell signaling pathways that govern gene expression and cellular metabolism. For instance, it has been shown to impact the activity of signaling molecules that mediate responses to stress and inflammation.

Cellular Effects

LiTFSI exhibits significant effects on various cell types:

- Cell Viability : Studies have demonstrated that LiTFSI can modulate cell viability in renal (A498) and liver (HepG2) cell lines. At certain concentrations, it enhances apoptosis, particularly in HepG2 cells, indicating a dose-dependent relationship with cell death mechanisms .

- Reactive Oxygen Species (ROS) Modulation : Exposure to LiTFSI has been associated with decreased levels of ROS, which are critical mediators of oxidative stress. A notable reduction in ROS levels was observed at concentrations as low as 200 μM .

- Gene Expression Changes : LiTFSI exposure alters the expression of genes associated with kidney injury and lipid metabolism. For example, it downregulates smooth muscle alpha-actin (Acta2) while upregulating transforming growth factor beta 1 (Tgfb1), which plays a role in fibrosis and cellular repair processes .

Toxicity Studies

Recent investigations into the toxicity of LiTFSI reveal important insights:

- In Vitro Toxicity : A study assessing the cytotoxic effects of LiTFSI found it to be less toxic than other fluorinated compounds like PFOS. The compound exhibited a dose-dependent effect on cell viability but was shown to enhance protective mechanisms such as superoxide dismutase (SOD) production .

- Apoptosis Rates : Flow cytometry results indicated that LiTFSI significantly increases apoptosis rates in treated cells, particularly at higher concentrations (e.g., 250 μM), where HepG2 cells showed a 17% apoptosis rate compared to controls .

Applications in Research

LiTFSI's properties extend beyond basic biological interactions; it is also utilized in several scientific applications:

- Electrolytes in Energy Storage : As an electrolyte additive in lithium-ion batteries, LiTFSI enhances ionic conductivity and stability compared to traditional electrolytes like lithium hexafluorophosphate .

- Catalysis : The compound is employed in the preparation of rare-earth Lewis acid catalysts, which are pivotal in organic synthesis reactions.

- Material Science : In material science, LiTFSI is used as an additive for developing advanced materials such as perovskite solar cells, improving charge transport properties .

Q & A

What synthetic methodologies are recommended for preparing high-purity Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide (LiFTFSI)?

Methodological Answer:

LiFTFSI is typically synthesized via multi-step reactions involving fluorosulfonyl and trifluoromethanesulfonyl precursors. While specific protocols are proprietary, analogous routes for bis(trifluoromethanesulfonyl)imide (LiTFSI) involve reacting fluorosulfonyl chloride with trifluoromethanesulfonamide under controlled alkaline conditions, followed by lithiation. Key steps include:

- Precursor Activation : Use anhydrous solvents (e.g., THF) and inert atmospheres to avoid hydrolysis .

- Lithiation : React the intermediate imide with lithium carbonate or hydroxide in aprotic media.

- Purification : Recrystallization from acetonitrile or vacuum drying ensures >98% purity, critical for battery applications .

How can researchers electrochemically characterize LiFTFSI in lithium-ion battery electrolytes?

Methodological Answer:

Electrochemical stability and ion transport properties are assessed using:

- Cyclic Voltammetry (CV) : Measures redox stability windows (e.g., 0–5 V vs. Li/Li+) to identify decomposition thresholds .

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies ionic conductivity (e.g., ~1.5–3.0 mS/cm at 25°C in EC/DMC solvents) and interfacial resistance .

- Galvanostatic Cycling : Evaluates Coulombic efficiency and capacity retention in half-cells (Li|electrolyte|LiFePO₄). LiFTFSI-based electrolytes often show enhanced stability compared to LiPF₆ .

What experimental approaches are used to analyze LiFTFSI’s thermal and chemical stability in electrolyte formulations?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (~250–300°C), crucial for high-temperature battery operation .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic reactions (e.g., with reactive solvents like DME) .

- Accelerated Aging Tests : Storage at 60°C for 14 days followed by ionic conductivity measurements reveals hydrolytic stability. LiFTFSI exhibits lower moisture sensitivity than LiPF₆ .

How does LiFTFSI influence solid electrolyte interphase (SEI) formation in lithium-metal batteries?

Methodological Answer:

LiFTFSI promotes a stable, inorganic-rich SEI due to its fluorinated anion structure. Advanced techniques include:

- In Situ AFM : Visualizes SEI morphology dynamics, showing uniform LiF and Li₂S₂O₄ formation .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms SEI composition (e.g., F 1s peaks at 685 eV indicate LiF) .

- Comparative Studies : Binary salts (LiFTFSI + LiFSI) reduce dendrite growth by enhancing Li⁺ transference numbers (t⁺ ~0.6) .

What safety protocols are critical when handling LiFTFSI in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H314 hazard) .

- Ventilation : Handle in fume hoods to avoid inhalation of hygroscopic powders.

- Storage : Keep in airtight containers under argon, away from moisture and heat sources .

- Spill Management : Neutralize with dry sand; avoid aqueous cleanup to prevent exothermic reactions .

How does LiFTFSI’s solvation behavior differ in organic vs. ionic liquid-based electrolytes?

Methodological Answer:

- Organic Solvents (EC/DMC) : LiFTFSI forms [Li(Solvent)ₙ]⁺ complexes with weak anion coordination, favoring high ionic mobility .

- Ionic Liquids (e.g., EMI-TFSI) : Stronger Li⁺-anion interactions reduce free Li⁺ concentration but improve thermal stability (>300°C) .

- Raman Spectroscopy : Identifies solvent-separated (SSIPs) vs. contact ion pairs (CIPs), impacting conductivity .

What comparative advantages does LiFTFSI offer over LiTFSI and LiFSI in high-voltage electrolytes?

Methodological Answer:

| Property | LiFTFSI | LiTFSI | LiFSI |

|---|---|---|---|

| Ionic Conductivity (mS/cm) | 2.5–3.0 | 1.8–2.2 | 3.0–3.5 |

| Thermal Stability (°C) | 250–300 | 300–350 | 200–250 |

| SEI Quality | Moderate LiF content | High LiF content | Poor stability |

| Moisture Sensitivity | Low | Moderate | High |

LiFTFSI balances conductivity and stability, making it suitable for hybrid electrolyte systems .

Which analytical techniques are essential for characterizing LiFTFSI’s structural and compositional integrity?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ~75–80 ppm) confirms anion purity and detects hydrolysis byproducts .

- XRD : Verifies crystallinity; LiFTFSI typically exhibits monoclinic structures .

- FTIR : Peaks at 1130 cm⁻¹ (S=O) and 740 cm⁻¹ (C-F) validate functional groups .

- Elemental Analysis : Ensures stoichiometric Li:F:S ratios (e.g., Li: 2.9%, F: 32.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.